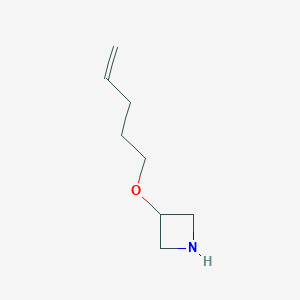
3-(pent-4-en-1-yloxy)azetidine
概要
説明
3-(pent-4-en-1-yloxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring with a pentenyloxy substituent at the third position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pent-4-en-1-yloxy)azetidine typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. For instance, the reaction of 4-penten-1-ol with azetidine-2-carboxylic acid derivatives under acidic conditions can yield the desired product . Another approach involves the use of aziridines, which can undergo ring expansion to form azetidines .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, the development of greener and more sustainable methods, such as catalytic processes, is an area of ongoing research.
化学反応の分析
Types of Reactions: 3-(pent-4-en-1-yloxy)azetidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Azetidine N-oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Functionalized azetidines with diverse substituents.
科学的研究の応用
3-(pent-4-en-1-yloxy)azetidine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Medicine: Azetidine derivatives are explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(pent-4-en-1-yloxy)azetidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and electronic properties can enhance binding affinity and specificity . For instance, azetidine-containing compounds can inhibit enzymes by mimicking transition states or binding to active sites . Additionally, the compound’s ability to undergo ring-opening reactions can facilitate covalent modification of target proteins .
類似化合物との比較
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with applications in peptide synthesis.
3-Aminoazetidine: Used as a precursor for various pharmaceuticals and agrochemicals.
2-Azetidinone: Known for its role in the synthesis of β-lactam antibiotics.
Uniqueness: 3-(pent-4-en-1-yloxy)azetidine stands out due to its unique pentenyloxy substituent, which imparts distinct reactivity and potential for functionalization. This makes it a valuable scaffold for the development of novel compounds with diverse applications .
生物活性
3-(pent-4-en-1-yloxy)azetidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its azetidine ring structure with a pent-4-en-1-yloxy substituent. The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitutions and etherifications. The general synthetic route can be outlined as follows:
- Formation of Azetidine : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reaction : The introduction of the pent-4-en-1-yloxy group is performed via nucleophilic substitution on a suitable halide derivative.
The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular targets, potentially modulating enzyme activities or interfering with microbial cell wall synthesis. For instance, azetidine derivatives have been shown to disrupt bacterial membranes, leading to cell lysis .
Case Studies and Research Findings
Recent studies have explored the biological activity of azetidine derivatives in various contexts:
- Anticancer Activity : A study demonstrated that azetidine derivatives could inhibit cancer cell proliferation in vitro. For instance, compounds showed IC50 values in the micromolar range against breast cancer cells . This suggests that this compound might also possess anticancer properties, warranting further investigation.
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted that modifications to the azetidine structure can significantly affect biological activity. The introduction of different substituents can enhance or diminish antimicrobial efficacy . This emphasizes the importance of exploring various derivatives of this compound to optimize its therapeutic potential.
特性
IUPAC Name |
3-pent-4-enoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-10-8-6-9-7-8/h2,8-9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELKRQMWCAPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















